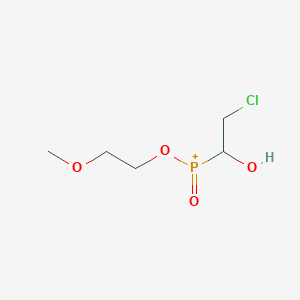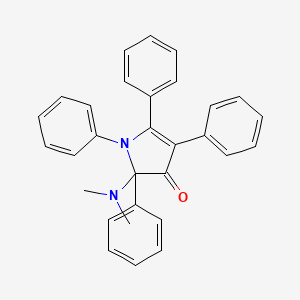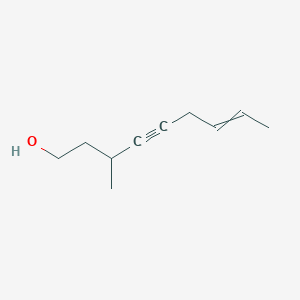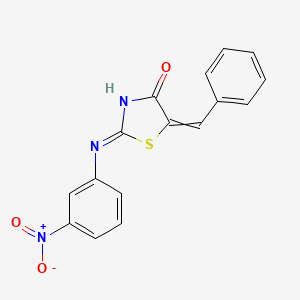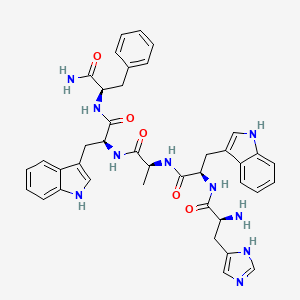![molecular formula C18H26 B14397970 [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene CAS No. 86847-28-1](/img/structure/B14397970.png)
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene is an organic compound that features a cyclohexane ring with a tert-butyl group and a methylidene group attached to it, along with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable cyclohexyl derivative. For instance, the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride can yield tert-butylbenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where benzene is reacted with tert-butyl chloride under controlled conditions. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The process may also involve purification steps to isolate the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties and applications in drug development is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.
Comparación Con Compuestos Similares
[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Cyclohexylbenzene: A compound with a cyclohexane ring attached to a benzene ring.
Methylidenecyclohexane: A compound with a methylidene group attached to a cyclohexane ring.
The uniqueness of this compound lies in its combination of these structural features, which can impart specific chemical and physical properties.
Propiedades
Número CAS |
86847-28-1 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-methylidenecyclohexyl)methylbenzene |
InChI |
InChI=1S/C18H26/c1-14-10-11-17(18(2,3)4)13-16(14)12-15-8-6-5-7-9-15/h5-9,16-17H,1,10-13H2,2-4H3 |
Clave InChI |
IDEBMRJTTRMLQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=C)C(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
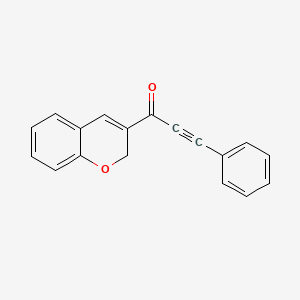


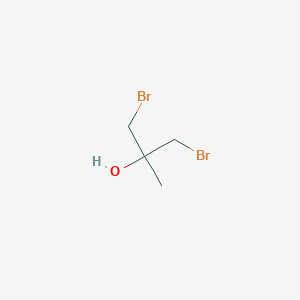

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
